3-Bromo-2-(methoxymethoxy)phenylboronic acid
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Overview
Description
3-Bromo-2-(methoxymethoxy)phenylboronic acid is an organoboron compound that features a bromine atom, a methoxymethoxy group, and a boronic acid moiety attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(methoxymethoxy)phenylboronic acid typically involves the borylation of a brominated phenyl derivative. One common method is the reaction of 3-bromo-2-(methoxymethoxy)phenyl magnesium bromide with a boron-containing reagent, such as trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar borylation techniques scaled up for larger batch production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones.
Reduction: Formation of boronates or boranes.
Substitution: Halogen exchange or nucleophilic substitution.
Coupling Reactions: Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Phenols or quinones.
Reduction: Boronates or boranes.
Substitution: Substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-Bromo-2-(methoxymethoxy)phenylboronic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The boronic acid moiety plays a crucial role in facilitating these reactions by stabilizing the intermediate species and enhancing the overall reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the bromine and methoxymethoxy groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid: Similar structure but with a different substituent, leading to variations in reactivity and use.
Uniqueness
3-Bromo-2-(methoxymethoxy)phenylboronic acid is unique due to the presence of both bromine and methoxymethoxy groups, which enhance its reactivity and versatility in synthetic applications. These functional groups allow for selective transformations and the formation of complex molecules that are not easily accessible with other boronic acids .
Properties
Molecular Formula |
C8H10BBrO4 |
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Molecular Weight |
260.88 g/mol |
IUPAC Name |
[3-bromo-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BBrO4/c1-13-5-14-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3 |
InChI Key |
PGUWZDWJOLEJNF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCOC)(O)O |
Origin of Product |
United States |
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